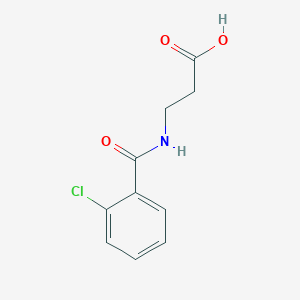

N-(2-chlorobenzoyl)-beta-alanine

Description

Overview of Beta-Alanine (B559535) Derivatives in Medicinal Chemistry and Chemical Biology

Beta-alanine and its derivatives represent a significant area of research in medicinal chemistry. The modification of beta-alanine's structure can lead to compounds with a wide range of biological effects, making them attractive candidates for drug discovery and development.

Role of Beta-Alanine as a Non-Proteinogenic Amino Acid in Biological Systems

Beta-alanine is a naturally occurring beta-amino acid, meaning its amino group is attached to the β-carbon of the propanoic acid backbone. wikipedia.org Unlike the more common alpha-amino acids, beta-alanine is not used in the synthesis of proteins. nationalnutrition.ca Instead, it serves as a crucial precursor to the synthesis of carnosine, a dipeptide found in high concentrations in muscle and brain tissues. nih.govwebmd.comnih.gov

The primary biological role of beta-alanine is to be the rate-limiting component in the production of carnosine. wikipedia.orgnih.gov Carnosine itself plays a vital role in buffering pH levels within muscle cells, which can help delay the onset of fatigue during high-intensity exercise. nih.govebi.ac.uk It also exhibits antioxidant properties. nih.gov Due to these functions, beta-alanine is a popular nutritional supplement among athletes and has been studied for its potential to improve physical performance, particularly in older adults. nih.govwebmd.com

Significance of N-Acylated Amino Acids as Bioactive Scaffolds

N-acylated amino acids are a class of molecules where a fatty acid is linked to the amino group of an amino acid. This structural motif is found in a variety of endogenous signaling molecules and has been shown to possess a broad spectrum of biological activities. nih.govwikipedia.org The acylation of amino acids can significantly alter their properties, including their ability to cross cell membranes and interact with biological targets. nih.gov

In medicinal chemistry, N-acylated amino acids are considered valuable "bioactive scaffolds". mdpi.com This means their core structure can be systematically modified to create libraries of compounds with diverse pharmacological profiles. mdpi.com Researchers have explored N-acylated amino acids for their potential in various therapeutic areas, including pain regulation, inflammation, and metabolic homeostasis. wikipedia.orgnih.govresearchgate.net The diversity of both the acyl group and the amino acid allows for a high degree of chemical space exploration in the search for new bioactive molecules. nih.gov

Rationale for Investigating N-(2-chlorobenzoyl)-beta-alanine

The specific structure of this compound provides a compelling reason for its investigation. The combination of the beta-alanine moiety with a chlorinated benzoyl group presents a unique chemical entity with the potential for novel biological interactions.

Structural Design Considerations and Potential Bioactivity Hypotheses

The design of this compound incorporates two key structural features: the beta-alanine backbone and the 2-chlorobenzoyl group. The beta-alanine portion provides a flexible linker and potential for interaction with amino acid transporters or receptors. The 2-chlorobenzoyl group, with its chlorine atom on the benzene (B151609) ring, introduces specific electronic and steric properties. This halogen substitution can influence the molecule's binding affinity to target proteins and its metabolic stability.

Current Gaps in the Academic Literature on Chlorobenzoyl-Beta-Alanine Conjugates

A review of the current scientific literature reveals a significant gap in the knowledge surrounding this compound and its close analogs. While there is extensive research on beta-alanine and a growing body of work on N-acylated amino acids, specific studies on chlorobenzoyl-beta-alanine conjugates are limited.

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-chlorobenzoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-8-4-2-1-3-7(8)10(15)12-6-5-9(13)14/h1-4H,5-6H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMWSRFNCJGXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Modifications of N 2 Chlorobenzoyl Beta Alanine

De Novo Synthesis of N-(2-chlorobenzoyl)-beta-alanine

The de novo synthesis of this compound is fundamentally an exercise in amide bond formation. The process involves the acylation of the amino group of beta-alanine (B559535) with an activated form of 2-chlorobenzoic acid, typically the acid chloride. This approach requires the synthesis or acquisition of the necessary precursors and careful selection of a coupling methodology to ensure high yield and purity of the final product.

The core of the synthesis is the creation of an amide linkage between the carboxyl group of 2-chlorobenzoic acid and the amino group of beta-alanine. Direct reaction of a carboxylic acid and an amine is generally inefficient and requires high temperatures, which can lead to side reactions. Therefore, the carboxylic acid is typically "activated" to facilitate the reaction under milder conditions. The most common method is conversion to a highly reactive acyl chloride, but in cases where this is not desirable, a variety of coupling reagents can be used to promote the reaction directly.

A multitude of coupling reagents have been developed to facilitate amide bond formation with high efficiency and minimal side reactions, particularly racemization in the case of chiral amino acids. researchgate.net These reagents work by converting the carboxylic acid into a reactive intermediate in situ, which is then readily attacked by the amine.

One of the most widely used and effective protocols involves the use of a carbodiimide (B86325), such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC or EDAC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). peptide.combachem.com

Mechanism of EDC/HOBt Coupling: The reaction proceeds in several steps. First, the carbodiimide (EDC) reacts with the carboxylic acid (2-chlorobenzoic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine (beta-alanine). However, it can also rearrange to a stable N-acylurea byproduct, which terminates the reaction. The role of HOBt is to intercept the O-acylisourea intermediate, forming an active ester (OBt ester). peptide.com This active ester is less reactive than the O-acylisourea but is more stable and less prone to side reactions. It efficiently acylates the amine component to form the desired amide bond, regenerating HOBt in the process. researchgate.netpeptide.com The use of additives like HOBt or HOAt (1-Hydroxy-7-aza-1H-benzotriazole) is strongly recommended to enhance reactivity and reduce unwanted side reactions. bachem.com

A variety of other coupling reagents are also available, each with specific advantages. Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU) are highly efficient and are particularly popular in solid-phase peptide synthesis but are also used in solution-phase reactions. peptide.combachem.com

Interactive Table: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Key Features & Byproducts |

| Carbodiimides | EDC, DIC, DCC | Widely used. EDC and its urea (B33335) byproduct are water-soluble, simplifying purification. peptide.com DIC is used in solid-phase synthesis as its urea byproduct is soluble in organic solvents. researchgate.net |

| Additives | HOBt, HOAt | Used with carbodiimides to improve efficiency, suppress side reactions, and reduce racemization. researchgate.netbachem.com HOAt is often more effective than HOBt. researchgate.net |

| Phosphonium Salts | PyBOP, PyAOP | Highly efficient reagents, especially for sterically hindered or N-methylated amino acids. peptide.combachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Very popular and efficient reagents. Resulting byproducts are generally soluble, facilitating purification. bachem.com COMU is noted for its high solubility, stability, and reduced allergenic potential compared to HOBt-based reagents. merckmillipore.com |

Achieving a high yield and purity of this compound requires careful optimization of several reaction parameters.

Solvent: The choice of solvent is critical. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices for coupling reactions. peptide.com For some protocols, acetonitrile (B52724) (CH₃CN) has been shown to provide the best results. nih.gov The solvent must be able to dissolve the reactants and reagents without participating in the reaction.

Temperature: Coupling reactions are often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction of the activating agent, and then allowed to warm to room temperature. peptide.com In some cases, gentle heating may be required to drive the reaction to completion, although higher temperatures can also increase the rate of side reactions. frontiersin.org

Stoichiometry and Base: The molar ratios of the reactants and reagents are crucial. Typically, a slight excess of the coupling reagent (e.g., 1.2 equivalents of EDC) is used. peptide.com A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N), is often added to neutralize the hydrochloride salt of EDC and to deprotonate the ammonium (B1175870) salt of the amino acid, freeing the nucleophilic amine. nih.gov The amount of base used can significantly impact the reaction outcome.

Work-up and Purification: After the reaction is complete, a standard aqueous work-up is typically employed to remove water-soluble byproducts (like the urea from EDC) and unreacted reagents. peptide.com The crude product is then purified, most commonly by recrystallization or silica (B1680970) gel column chromatography, to isolate this compound in high purity.

The starting materials for the synthesis are 2-chlorobenzoyl chloride and beta-alanine. While beta-alanine is readily available commercially, 2-chlorobenzoyl chloride is often prepared from its corresponding carboxylic acid or aldehyde.

Synthesis of 2-Chlorobenzoyl Chloride: This key precursor can be synthesized via several established methods. A common laboratory-scale method involves reacting 2-chlorobenzoic acid with thionyl chloride (SOCl₂), often in a solvent like toluene. This reaction proceeds efficiently, with one report indicating a quantitative yield (100%) after stirring overnight at 75 °C. chemicalbook.com An alternative industrial process involves the chlorination of 2-chlorobenzaldehyde (B119727) with chlorine gas in the presence of a catalytic amount of phosphorus pentachloride (PCl₅). google.comgoogle.com This method can produce 2-chlorobenzoyl chloride in high yield (93%) and purity (98.5%) after distillation. chemicalbook.comgoogle.comprepchem.com

Interactive Table: Synthesis of 2-Chlorobenzoyl Chloride

| Starting Material | Reagent(s) | Temperature | Yield | Purity | Reference(s) |

| 2-Chlorobenzoic Acid | Thionyl Chloride (SOCl₂) | 75 °C | 100% | Not Specified | chemicalbook.com |

| 2-Chlorobenzaldehyde | Chlorine (Cl₂), Phosphorus Pentachloride (PCl₅) | 160 °C | 93% | 98.5% | chemicalbook.comgoogle.comprepchem.com |

Beta-Alanine Availability: Beta-alanine is a non-essential amino acid that is widely and readily available from numerous commercial chemical suppliers and as a nutritional supplement. nutrabay.compurebulk.comnutrivitashop.combulksupplements.com For laboratory purposes, it is typically purchased in high purity. While chemical synthesis routes exist, such as the ammoniation of acrylic acid or the hydrolysis of β-aminopropionitrile, purchasing the compound is standard practice for this type of application. nih.govfrontiersin.org

Amide Bond Formation Methodologies for Acylation of Beta-Alanine

Derivatization Approaches for Research Applications

To investigate properties such as cell permeability, metabolic stability, and pharmacokinetics, researchers often synthesize derivatives of a parent compound. For this compound, ester analogs are of particular interest.

Esterification of the free carboxylic acid group of this compound can significantly alter its physicochemical properties, such as lipophilicity, which in turn influences its ability to cross biological membranes. The synthesis of simple alkyl esters like the ethyl and hexyl esters can be achieved through two primary pathways:

Direct Esterification: this compound can be directly esterified by reacting it with the corresponding alcohol (e.g., ethanol (B145695) or hexanol) under acidic conditions (e.g., using a catalytic amount of sulfuric acid). This is a classic Fischer esterification reaction.

Two-Step Synthesis: An alternative route involves first synthesizing the beta-alanine ester (e.g., beta-alanine ethyl ester) and then acylating the amino group with 2-chlorobenzoyl chloride. This approach may be preferable to avoid any potential side reactions involving the amide bond under the conditions of direct esterification.

The existence of various ester analogs is confirmed in chemical databases. The ethyl ester and hexyl ester are documented, providing a basis for their synthesis and use in research studies. nist.gov

Interactive Table: Ester Analogs of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference(s) |

| This compound ethyl ester | C₁₂H₁₄ClNO₃ | 255.70 | |

| This compound hexyl ester | C₁₆H₂₂ClNO₃ | 311.80 | nist.gov |

Functionalization for Bioconjugation and Imaging Probes (e.g., fluorescent tag incorporation exemplified by amino acid derivatization)

The strategic functionalization of this compound is a critical step in developing its potential for biological applications, such as bioconjugation and the creation of molecular imaging probes. This process involves the chemical modification of the parent molecule to introduce reactive handles or reporter molecules, such as fluorescent tags. The core structure of this compound, possessing a carboxylic acid group and a secondary amide, offers avenues for derivatization.

A common strategy for bioconjugation is the modification of the carboxylic acid terminus. This can be achieved through standard peptide coupling chemistries to link the molecule to amine-containing biomolecules or surfaces. Furthermore, the aromatic ring of the 2-chlorobenzoyl group, while relatively inert, could potentially be functionalized through targeted C-H activation strategies, although this is a more complex approach nih.gov.

The incorporation of fluorescent tags is a powerful technique for visualizing the localization and interaction of molecules in biological systems. rsc.org This is often accomplished by coupling a fluorescent dye to the target molecule. In the case of this compound, this can be exemplified by derivatizing the beta-alanine backbone. For instance, the carboxylic acid can be activated and reacted with an amine-functionalized fluorescent dye.

A variety of fluorescent dyes are available for such labeling, each with distinct photophysical properties. rsc.org The choice of dye depends on the specific application, considering factors like quantum yield, Stokes shift, and cell permeability. Nitrobenzodiazole (NBD) derivatives, for example, are small, neutral fluorophores with large Stokes shifts that are useful for labeling. nih.gov Another class of dyes, rhodamines, offer bright fluorescence but their properties can be sensitive to their chemical environment. nih.gov

The following table illustrates a conceptual functionalization of this compound with a generic amine-reactive fluorescent dye.

| Reactant 1 | Reactant 2 | Coupling Method | Product | Potential Application |

| This compound | Amine-functionalized fluorescent dye (e.g., NBD-amine) | Carbodiimide-mediated coupling (e.g., EDC/NHS) | Fluorescently-labeled this compound | Cellular imaging, binding assays |

This derivatization allows for the direct visualization of the compound, enabling studies on its cellular uptake, distribution, and potential target engagement.

Solid-Phase Synthesis Techniques for Analog Libraries

Solid-phase synthesis (SPS) is a highly efficient method for the rapid generation of libraries of chemical analogs. beilstein-journals.org This technique, originally developed for peptide synthesis, can be adapted for the creation of diverse libraries based on the this compound scaffold. beilstein-journals.orggoogle.com The core principle of SPS involves attaching the initial building block to an insoluble solid support (resin) and then sequentially adding further building blocks in a stepwise fashion. beilstein-journals.org This approach simplifies purification, as excess reagents and byproducts are removed by simple washing of the resin.

For the generation of an this compound analog library, the beta-alanine moiety can be initially attached to a suitable resin. From this starting point, a variety of modifications can be introduced. For instance, a library of analogs can be created by coupling a diverse set of carboxylic acids to the secondary amine of the resin-bound beta-alanine, followed by cleavage from the solid support.

A key advantage of SPS is its amenability to automation and combinatorial approaches, allowing for the synthesis of a large number of distinct compounds in a short period. beilstein-journals.org This is particularly valuable in drug discovery and medicinal chemistry for structure-activity relationship (SAR) studies.

The table below outlines a general scheme for the solid-phase synthesis of an analog library of this compound.

| Step | Procedure | Purpose | Key Reagents/Conditions |

| 1. Resin Functionalization | Attachment of a protected beta-alanine to a solid support. | To provide a solid-phase anchor for synthesis. | Fmoc-β-Ala-OH, DIC, HOBt, suitable resin (e.g., Wang resin) |

| 2. Deprotection | Removal of the Fmoc protecting group from the beta-alanine. | To expose the amine for the next coupling step. | 20% Piperidine in DMF |

| 3. Acylation | Coupling of 2-chlorobenzoic acid to the deprotected amine. | To introduce the N-(2-chlorobenzoyl) moiety. | 2-chlorobenzoic acid, coupling agent (e.g., HATU, HBTU), base (e.g., DIPEA) |

| 4. Diversification (Optional) | Coupling of a diverse set of building blocks (e.g., other acyl chlorides or carboxylic acids) in parallel synthesis wells. | To generate a library of analogs with varied substituents. | Library of carboxylic acids, coupling reagents |

| 5. Cleavage | Release of the final compound from the solid support. | To obtain the purified product in solution. | Trifluoroacetic acid (TFA) cocktail |

This solid-phase approach enables the systematic modification of the this compound structure, facilitating the exploration of its chemical space and the identification of derivatives with optimized properties for various applications. The use of different resins and cleavable linkers can further expand the diversity of the synthesized library. beilstein-journals.org

In Vitro and Preclinical Biological Activity Profiling of N 2 Chlorobenzoyl Beta Alanine

General Biological Activity Screening Paradigms

General screening of novel chemical entities is fundamental in drug discovery to identify potential therapeutic activities. For N-(2-chlorobenzoyl)-beta-alanine, this involves inferring its activity in enzyme modulation assays, receptor binding studies, and cell-based phenotypic screens.

Enzyme Activity Modulation Assays

The this compound structure suggests potential interactions with various enzymes. The benzoyl group, particularly when substituted, is a common motif in many enzyme inhibitors. For instance, a series of N-(2-benzoylphenyl)alanine derivatives were synthesized and evaluated for their anti-inflammatory activity, which was hypothesized to involve binding to a receptor site on the cyclooxygenase (COX) enzyme. nih.gov Although the specific 2-chloro substitution is not detailed in this study, it highlights the potential for N-benzoyl amino acid structures to modulate enzyme activity.

Furthermore, studies on other benzamide-containing molecules have demonstrated a broad range of enzyme inhibition. For example, certain benzamides have been shown to inhibit enzymes like fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. nih.gov Additionally, N-aminoacyl-O-4-nitrobenzoyl hydroxamates have been investigated as inhibitors of various aminopeptidases, with N-phenylalanyl-O-4-nitrobenzoyl hydroxamate effectively inhibiting the thiol enzyme cathepsin H. mdpi.com While these are not direct analogues, they underscore the potential of the N-benzoyl amino acid scaffold to interact with the active sites of various enzymes.

Based on these related studies, it can be inferred that this compound may exhibit inhibitory activity against a range of enzymes, potentially including proteases like cyclooxygenase or various peptidases. The specific enzymes and the potency of inhibition would, of course, require direct experimental validation.

Table 1: Inferred Enzyme Activity Modulation of this compound based on Related Compounds

| Compound Class | Related Compound Example | Enzyme Target (Inferred) | Observed Effect (Inferred) |

| N-Benzoyl Amino Acids | N-(2-benzoylphenyl)alanine | Cyclooxygenase (COX) | Anti-inflammatory activity |

| Benzamides | Fatty Acid Amide Hydrolase (FAAH) Inhibitors | Fatty Acid Amide Hydrolase | Inhibition of endocannabinoid degradation |

| N-Benzoyl Hydroxamates | N-phenylalanyl-O-4-nitrobenzoyl hydroxamate | Cathepsin H | Time-dependent inhibition |

Receptor Binding and Functional Assays

The benzamide (B126) functional group is a well-established pharmacophore for targeting various receptors, particularly G-protein coupled receptors (GPCRs). A significant body of research has demonstrated that substituted benzamides can act as ligands for dopamine (B1211576) receptors. For example, compounds like raclopride (B1662589) and amisulpiride are potent and selective antagonists of the dopamine D2 receptor. nih.govnih.govresearchgate.netnih.govnih.gov While the substitution pattern on this compound differs from these specific drugs, the presence of the benzamide core suggests a potential for interaction with dopamine or other neurotransmitter receptors.

Moreover, derivatives of beta-alanine (B559535) have also been identified as receptor antagonists. For instance, certain beta-alanine derivatives have been developed as orally available antagonists of the glucagon (B607659) receptor, a key target in the management of type 2 diabetes. nih.gov This indicates that the beta-alanine portion of the molecule could also contribute to receptor binding affinity and selectivity.

Considering the combined structural features, this compound could potentially exhibit binding affinity for a range of receptors, with dopamine and glucagon receptors being plausible, albeit speculative, targets.

Table 2: Inferred Receptor Binding Profile of this compound based on Related Compounds

| Compound Class | Related Compound Example | Receptor Target (Inferred) | Observed Effect (Inferred) |

| Substituted Benzamides | Raclopride, Amisulpiride | Dopamine D2 Receptor | Antagonism |

| Beta-alanine Derivatives | Orally available glucagon receptor antagonists | Glucagon Receptor | Antagonism |

| N-Benzoyl-L-biphenylalanines | Firategrast | Integrins (α4β7 and α4β1) | Antagonism |

Cell-Based Assays for Specific Phenotypes

Cell-based assays provide a more integrated view of a compound's biological effects by measuring its impact on cellular functions and phenotypes. nih.gov Studies on beta-alanine itself have shown that it can influence cellular metabolism and proliferation. In breast cancer cell lines, beta-alanine was found to reduce both cell migration and proliferation and increase sensitivity to the chemotherapeutic agent doxorubicin. medchemexpress.com It achieved this by suppressing both glycolytic and oxidative metabolism. medchemexpress.com

The general class of N-acyl amino acids, to which this compound belongs, is known to encompass bioactive lipids with various physiological functions. nih.gov Cell-based phenotypic screening of compound libraries, which often include diverse chemical scaffolds like benzamides, is a common strategy to identify novel biological activities. nih.gov These screens can reveal effects on cell morphology, viability, proliferation, and other measurable cellular characteristics.

Targeted Biological Activity Investigations

Based on the activities of related chemical structures, two areas of targeted investigation for this compound are its potential anti-inflammatory and antimicrobial effects.

Potential Anti-inflammatory Effects

The inference of anti-inflammatory activity for this compound is strongly supported by research on related benzamide compounds. A study on N-(2-benzoylphenyl)alanine derivatives demonstrated their anti-inflammatory potential in a pleurisy model, suggesting a mechanism involving the cyclooxygenase enzyme. nih.gov Furthermore, conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) with beta-alanine has been shown to enhance their anti-inflammatory activity. nih.gov This suggests that the beta-alanine moiety may contribute favorably to the anti-inflammatory profile.

Mechanistically, the anti-inflammatory properties of some benzamides are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov The structural features of this compound, particularly the N-benzoyl amino acid core, align with those of compounds known to interact with the COX pathway.

Antimicrobial Efficacy Assessments

The potential for this compound to possess antimicrobial properties is primarily inferred from studies on halogenated beta-alanine derivatives. For example, beta-chloro-L-alanine has been identified as an inactivator of alanine (B10760859) racemase, an essential enzyme for bacterial cell wall synthesis. nih.gov Peptides containing beta-chloro-L-alanine have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Furthermore, a study on 2-halobenzoyl thiourea (B124793) derivatives bearing α- and β-alanine showed that the inclusion of halogen atoms and the alanine moiety influenced their antioxidant and, by extension, potential biological activities. researchgate.net While this study focused on thioureas, it highlights the potential for halogenated benzoyl groups in conjunction with beta-alanine to yield bioactive compounds. The 2-chloro substitution on the benzoyl ring of this compound could therefore be a key feature for potential antimicrobial efficacy.

Table 3: Inferred Antimicrobial Spectrum of this compound based on Related Compounds

| Compound Class | Related Compound Example | Target Organism Type (Inferred) | Mechanism of Action (Inferred) |

| Halogenated Alanine Derivatives | beta-chloro-L-alanine | Gram-positive and Gram-negative bacteria | Inactivation of alanine racemase |

| N-Benzoyl Amino Acid Hydrazides | N-Boc-amino acid-(N`-benzoyl) hydrazides | Bacteria (e.g., S. aureus, E. coli) | Not specified |

Modulation of Biochemical Pathways Related to Beta-Alanine Metabolism (e.g., carnosine synthesis)

Currently, there is a notable absence of publicly available scientific literature and research data detailing the in vitro and preclinical biological activity of this compound. Specifically, no studies were identified that investigate its potential to modulate biochemical pathways related to beta-alanine metabolism, including the synthesis of carnosine.

Beta-alanine is a critical precursor for the synthesis of carnosine, a dipeptide highly concentrated in muscle and brain tissues. google.com The formation of carnosine from beta-alanine and L-histidine is catalyzed by the enzyme carnosine synthase. google.comgoogleapis.com The availability of beta-alanine is the rate-limiting step in this biosynthetic pathway. google.com Beta-alanine itself is formed through the degradation of dihydrouracil (B119008) and carnosine. google.com

While the biological activities of various beta-alanine derivatives have been explored in different contexts, research specifically elucidating the effects of the N-(2-chlorobenzoyl) substitution on beta-alanine's role in these metabolic pathways has not been published. Structure-activity relationship studies on related compounds, such as 2-halobenzoyl thiourea derivatives of beta-alanine, have been conducted to assess their antioxidant activity, but these studies did not extend to their effects on carnosine synthesis. thaiscience.info

Due to the lack of research, no detailed findings or data tables on the modulation of biochemical pathways by this compound can be provided at this time. Further investigation is required to characterize the biological profile of this specific compound.

Elucidation of Mechanism of Action and Molecular Target Identification

Biochemical and Cellular Mechanism of Action Studies

These studies form the cornerstone of MoA investigation, aiming to observe the direct effects of the compound on biological systems and to unravel the subsequent cellular responses.

Before embarking on extensive laboratory experiments, computational modeling provides valuable, albeit inferential, insights into the potential molecular interactions of a compound. Techniques such as molecular docking are used to predict the binding affinity and orientation of a ligand (in this case, N-(2-chlorobenzoyl)-beta-alanine) to the active site of various known proteins.

These in silico studies can generate a list of potential protein targets. For instance, based on the structure of beta-alanine (B559535), a known precursor to carnosine, initial computational screens might investigate proteins involved in amino acid transport or metabolism. nih.govwikipedia.org The 2-chlorobenzoyl group, on the other hand, might suggest interactions with enzymes that have pockets accommodating aromatic structures. The results of these computational analyses, often presented in terms of binding energy and interacting amino acid residues, guide the subsequent experimental validation.

Hypothetical Computational Screening Results for this compound

| Protein Target Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|

| Amino Acid Transporters | -7.5 | Arg124, Asp301 |

| Kinases | -6.8 | Val23, Leu88, Phe145 |

Note: This table is a hypothetical representation of data that would be generated from computational studies and is for illustrative purposes only.

Once a primary molecular target is hypothesized or identified, the investigation moves to understand the downstream consequences of the compound's interaction with this target. This involves studying the signaling pathways that are activated or inhibited. For example, if this compound were found to inhibit a specific kinase, researchers would then examine the phosphorylation status of known substrates of that kinase.

Techniques such as Western blotting, ELISA, and reporter gene assays are employed to measure changes in protein levels, post-translational modifications, and gene expression downstream of the target. This helps to build a comprehensive picture of the compound's cellular effects.

Molecular Target Discovery Methodologies

When the molecular target of a compound is unknown, several unbiased, large-scale screening methodologies can be employed to identify it directly.

Affinity-based proteomics is a powerful technique for identifying the direct binding partners of a small molecule from a complex protein mixture, such as a cell lysate. rsc.orgnih.gov The general workflow involves immobilizing the compound of interest (e.g., this compound) onto a solid support, such as magnetic beads or a chromatography resin. This "bait" is then incubated with the proteome.

Proteins that bind to the compound are "pulled down" and separated from the rest of the cellular proteins. rsc.org After washing away non-specific binders, the specifically bound proteins are eluted and identified using mass spectrometry. nih.gov Competitive binding experiments, where the lysate is co-incubated with the immobilized compound and a surplus of the free compound, are often performed to distinguish specific from non-specific interactions.

General Steps in Affinity-Based Proteomics

| Step | Description |

|---|---|

| 1. Ligand Immobilization | The compound of interest is chemically linked to a solid support. |

| 2. Protein Incubation | The immobilized ligand is incubated with a cell or tissue lysate. |

| 3. Washing | Non-specifically bound proteins are washed away. |

| 4. Elution | Specifically bound proteins are released from the support. |

| 5. Protein Identification | Eluted proteins are identified, typically by mass spectrometry. |

Transcriptomics (the study of the complete set of RNA transcripts) and metabolomics (the study of the complete set of metabolites) provide a global snapshot of the cellular state in response to treatment with a compound. nih.govmdpi.com By comparing the transcriptomic and metabolomic profiles of treated versus untreated cells, researchers can identify which biological pathways are most significantly perturbed. researchgate.netmdpi.comnih.gov

For example, if treatment with this compound resulted in significant changes in the expression of genes and the levels of metabolites involved in a particular pathway, such as fatty acid metabolism, this would strongly suggest that the compound's target lies within or regulates that pathway. wikipedia.org

Genetic interaction mapping is a systematic approach to identify functional relationships between genes. nih.gov This can be adapted to identify drug targets by observing how the sensitivity to a compound changes in cells with specific gene knockouts or knockdowns. If knocking out a particular gene renders cells more or less sensitive to this compound, it suggests a functional relationship between that gene product and the compound's mechanism of action. nih.gov

Conditional gene knockout studies allow for the targeted deletion of a specific gene at a chosen time. This can be used to validate a putative target. If the cellular effects of the compound are abrogated in cells where the suspected target gene has been knocked out, it provides strong evidence that the compound acts through that specific protein.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of N-(2-chlorobenzoyl)-beta-alanine Analogs

The synthesis of this compound analogs would typically involve the acylation of beta-alanine (B559535) or its esters with a substituted benzoyl chloride. For instance, reacting beta-alanine with 2-chlorobenzoyl chloride under suitable basic conditions would yield the parent compound. Analogs can be synthesized by using appropriately substituted starting materials.

The nature and position of substituents on the benzoyl ring can significantly influence activity. The 2-chloro substituent itself imparts specific electronic and steric properties.

Halogen Position and Type: The position of the chlorine atom (ortho, meta, or para) can drastically alter the molecule's conformation and interaction with a biological target. While direct data for the 2-chloro isomer is scarce, studies on other halobenzoyl derivatives, such as N-(4-chlorophenyl)-β-alanine, have been conducted. researchgate.net The electronic effect of the chlorine (electron-withdrawing) and its steric bulk are key factors. Moving the chlorine to the 3- or 4-position would likely alter the binding affinity and selectivity for a given target. Replacing chlorine with other halogens (e.g., fluorine, bromine) would systematically vary electronegativity and size, providing further SAR insights.

Other Ring Substitutions: Introducing other functional groups onto the benzoyl ring can modulate activity. For example, adding electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., nitro, trifluoromethyl) would provide a clearer picture of the electronic requirements for activity. The presence of hydrogen bond donors or acceptors could also introduce new interactions with a biological target.

Table 1: Hypothetical SAR of Chlorobenzoyl Moiety Substitutions

| R1-Substitution (Position) | R2-Substitution (Position) | Predicted Relative Activity | Rationale |

| 2-Cl | H | Baseline | Parent compound. |

| 3-Cl | H | Potentially different | Altered steric and electronic profile compared to the 2-position. |

| 4-Cl | H | Potentially different | Different dipole moment and steric hindrance compared to 2- and 3-isomers. |

| 2-F | H | Potentially different | Smaller size and higher electronegativity than chlorine may alter binding. |

| 2-Br | H | Potentially different | Larger size and lower electronegativity than chlorine could impact binding affinity. |

| 2-Cl | 4-OCH₃ | Potentially increased | Addition of an electron-donating and hydrogen bond accepting group may enhance target interaction. |

| 2-Cl | 4-NO₂ | Potentially decreased | Addition of a strong electron-withdrawing group may be unfavorable for a specific biological target. |

Note: This table is illustrative and based on general SAR principles, not on experimental data for this compound.

The beta-alanine portion of the molecule provides a flexible linker and a terminal carboxylic acid group, both of which are critical for its properties.

Chain Length: Altering the length of the amino acid chain (e.g., using gamma-aminobutyric acid or alpha-alanine) would change the distance and spatial orientation between the aromatic ring and the terminal carboxylate. This can be critical for fitting into a specific binding pocket.

Alpha-Substitutions: Introducing substituents at the alpha-position of the beta-alanine backbone would create a chiral center and introduce steric bulk, which could lead to stereoselective interactions with a target.

The amide bond is a key structural feature, providing rigidity and hydrogen bonding capabilities.

Amide Bond Isosteres: Replacing the amide bond with bioisosteres such as a thioamide, an ester, or a triazole could improve metabolic stability and alter the electronic and conformational properties of the molecule.

Terminal Group Modification: The terminal carboxylic acid is often a key interaction point. Esterification or amidation of this group would neutralize the negative charge and could significantly impact solubility and cell permeability. For example, the related compound Betamipron (N-benzoyl-β-alanine) is used to inhibit renal tubular uptake of other drugs. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.

Predictive Model Development for Biological Activity

For a series of this compound analogs, a QSAR model could be developed to predict their biological activity. This would involve calculating various molecular descriptors for each analog, such as:

Electronic Descriptors: Hammett constants (σ), dipole moment, and atomic charges to quantify the effects of substituents on the benzoyl ring.

Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals volume to describe the size and shape of the molecules.

Hydrophobic Descriptors: Partition coefficient (logP) to model the lipophilicity of the compounds.

A multiple linear regression (MLR) or partial least squares (PLS) analysis could then be used to build a model of the form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Such a model, once validated, could be used to predict the activity of newly designed analogs, thereby prioritizing synthetic efforts. Studies on other N-benzoyl derivatives have successfully used QSAR to elucidate the importance of such descriptors.

Identification of Key Pharmacophoric Features

A pharmacophore model identifies the essential three-dimensional arrangement of functional groups required for biological activity. For this compound and its analogs, a pharmacophore model would likely include:

An aromatic ring (the chlorobenzoyl group).

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the amide carbonyl oxygen).

A negatively ionizable feature (the terminal carboxylic acid).

A hydrophobic feature (the chloro-substituted aromatic ring).

The relative spatial arrangement of these features would be crucial for activity. For instance, a pharmacophore model for N-benzyl benzamide (B126) derivatives as melanogenesis inhibitors highlighted the importance of hydrogen bond acceptors, donors, and hydrophobic groups. nih.gov

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Structural Component | Potential Interaction with Target |

| Aromatic Ring | Chlorobenzoyl group | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Donor | Amide N-H | Hydrogen bonding |

| Hydrogen Bond Acceptor | Amide C=O, Carboxylate C=O | Hydrogen bonding |

| Negatively Ionizable Center | Carboxylic acid (COO⁻) | Ionic interaction, hydrogen bonding |

| Hydrophobic Region | Chloro-substituted phenyl ring | Hydrophobic pocket binding |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a foundational computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsjournal.com It is instrumental in understanding how a ligand, such as N-(2-chlorobenzoyl)-beta-alanine, might interact with a biological target, typically a protein or enzyme.

Virtual screening (VS) is a computational strategy employed in the early stages of drug discovery to search vast libraries of small molecules to identify those that are most likely to bind to a specific drug target. wikipedia.org Conversely, in a process known as reverse virtual screening, a compound with known or potential activity, like this compound, can be screened against a database of known protein structures to identify potential biological targets. frontiersin.org

This process would involve computationally "docking" the 3D structure of this compound into the binding sites of a wide array of proteins. By evaluating these interactions, researchers can prioritize a manageable number of the most promising protein targets for subsequent experimental validation. acs.orgnih.gov This approach accelerates the identification of the molecular pathways that the compound might modulate. frontiersin.org The success of a virtual screen is not merely in the quantity of hits, but in identifying novel and credible starting points for drug development. acs.orgyoutube.com

Once a potential protein target is identified, molecular docking is used for a more detailed analysis. This involves predicting the precise orientation, or "pose," of this compound within the protein's binding site. mdpi.com The primary goals are to model the structure of the protein-ligand complex and to estimate the binding affinity. ijpsjournal.com Scoring functions are used to quantify the strength of these interactions, considering factors like hydrogen bonds, electrostatic interactions, and van der Waals forces, which helps in ranking different poses and potential ligands. mdpi.commdpi.com

While docking is generally effective at predicting the binding pose, accurately predicting binding affinity remains a challenge. mdpi.comnih.gov Nevertheless, these predictions are invaluable for understanding the specific atomic interactions—such as which amino acid residues are key for binding—that stabilize the complex. This information is critical for the rational design of more potent and selective derivatives.

A hypothetical docking study of this compound against a putative protein target could yield data as shown in the table below.

| Putative Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|

| Kinase A | -8.5 | Lys72, Asp184, Phe167 | Hydrogen Bond, Salt Bridge, Pi-Pi Stacking |

| Protease B | -7.9 | His41, Cys145, Gly143 | Hydrogen Bond, Hydrophobic |

| Receptor C | -9.2 | Tyr112, Trp314, Arg120 | Hydrogen Bond, Pi-Cation, Hydrophobic |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, modeling the real-time behavior of molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. researchgate.net This technique is crucial for understanding the flexibility of both the ligand and the protein, which is often essential for binding. colab.wsnih.gov

This compound, like most small molecules, is flexible and can adopt numerous shapes or conformations. MD simulations can be used to explore the conformational landscape of the molecule in an aqueous solution to understand its preferred shapes in a physiological environment. When bound to a protein, the molecule may adopt a specific conformation that is different from its preferred shape in solution. By simulating the molecule both in solution and within the binding site, researchers can understand the energetic costs and conformational changes associated with binding. colab.ws

MD simulations are extensively used to assess the stability of a protein-ligand complex predicted by docking. researchgate.net By simulating the complex for nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in its predicted pose or if it shifts or even dissociates. nih.gov This analysis provides a more rigorous validation of the docking results. researchgate.net Furthermore, MD simulations allow for the detailed study of the dynamics of the interaction, including the persistence of hydrogen bonds, the role of water molecules in the binding site, and the subtle conformational adjustments in the protein that occur upon ligand binding. acs.orgresearchgate.net

| Simulation System | Simulation Time (ns) | Key Stability Metric (RMSD) | Primary Dynamic Observations |

|---|---|---|---|

| Ligand in Water | 100 | High flexibility observed | Exploration of multiple low-energy conformations |

| Ligand-Kinase A Complex | 200 | Stable ligand pose (low RMSD) | Persistent hydrogen bonds to Lys72 and Asp184 |

| Ligand-Protease B Complex | 200 | Ligand shifts from initial pose | Initial hydrogen bonds are transient; reorientation occurs |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemistry calculations, based on the principles of quantum mechanics, provide the most fundamental level of molecular insight. nih.gov These methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of a molecule, which governs its geometry, stability, and reactivity. quantumzeitgeist.com Solving the electronic structure problem is often a foundational step for more complex chemical calculations. aps.org

For this compound, quantum chemical calculations can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule with high accuracy.

Calculate electronic properties: Determine the distribution of electron density and electrostatic potential, which are crucial for understanding intermolecular interactions.

Predict reactivity: Identify the most likely sites for metabolic reactions by calculating parameters like orbital energies (e.g., HOMO and LUMO) and atomic charges. This can offer insights into the molecule's metabolic fate. quantumzeitgeist.comacs.org

Determine reaction energetics: Calculate the energy changes associated with potential chemical reactions, providing a basis for understanding reaction mechanisms. acs.org

These calculations provide a detailed, electron-level understanding that can complement the classical mechanics-based approaches of docking and MD simulations, offering a comprehensive picture of the chemical and biological properties of this compound. nih.govyoutube.com

Prediction of Physicochemical Descriptors and Reactivity Indices

Computational chemistry offers a powerful toolkit for the a priori estimation of a molecule's physicochemical properties and reactivity. For this compound, a variety of descriptors can be calculated using different levels of theory, from simple molecular mechanics to more complex quantum mechanical methods. These descriptors are crucial for understanding the compound's behavior in different environments and its potential for chemical transformations.

Physicochemical Descriptors:

Key physicochemical properties that can be computationally predicted include molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and molar refractivity. These parameters are fundamental in assessing the druglikeness of a compound according to frameworks like Lipinski's rule of five. While no specific experimental data for this compound is readily available in the searched literature, we can generate a table of predicted values using computational tools. These values are essential for initial screening in drug discovery pipelines.

Table 1: Predicted Physicochemical Descriptors for this compound This table is generated based on computational predictions for the structure of this compound and is for illustrative purposes.

| Descriptor | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C10H10ClNO3 | Defines the elemental composition. |

| Molecular Weight | 227.64 g/mol | Influences absorption and distribution. |

| XLogP3 | 1.5 | Indicates lipophilicity and membrane permeability. |

| Hydrogen Bond Donors | 2 | Affects solubility and binding interactions. |

| Hydrogen Bond Acceptors | 3 | Affects solubility and binding interactions. |

| Topological Polar Surface Area | 58.2 Ų | Relates to membrane permeability. |

| Rotatable Bonds | 4 | Influences conformational flexibility. |

Reactivity Indices:

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can provide insights into the reactivity of this compound. Key reactivity indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map can identify electrophilic and nucleophilic sites within the molecule, predicting how it might interact with other chemical species. For instance, the carbonyl groups and the nitrogen atom would be expected to be key sites for interaction.

Conformational Energetics and Tautomeric Equilibria

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. This compound possesses several rotatable bonds, leading to a landscape of different possible conformations.

Conformational Energetics:

Tautomeric Equilibria:

Tautomerism, the interconversion of structural isomers through proton migration, can be a critical factor in a molecule's reactivity and biological function. wikipedia.orgnih.gov For this compound, amide-imidol tautomerism is a possibility, where a proton can migrate from the amide nitrogen to the carbonyl oxygen.

Amide form (Keto): The more stable and predominant form under physiological conditions.

Imidol form (Enol): The less stable tautomer.

Quantum chemical calculations can be used to estimate the relative energies of these tautomers and the energy barrier for their interconversion. acs.organl.gov The equilibrium between these forms can be influenced by the solvent environment and interactions with other molecules. While the amide form is generally favored for simple amides, the specific electronic effects of the 2-chlorobenzoyl group could influence this equilibrium. Understanding the potential for tautomerism is important as the different tautomers can exhibit distinct hydrogen bonding patterns and electronic properties, potentially leading to different biological activities.

Table 2: Potential Tautomers of this compound This table illustrates the potential amide-imidol tautomerism. The relative stability would need to be determined by computational energy calculations.

| Tautomeric Form | Structure | Key Features |

| Amide (Keto) | Chemical structure of the amide form of this compound | Contains a carbonyl group and an N-H bond. Generally the more stable form. |

| Imidol (Enol) | Chemical structure of the imidol form of this compound | Contains a hydroxyl group and a C=N double bond. Generally the less stable form. |

De Novo Drug Design and Lead Optimization Using Computational Approaches

Computational approaches are integral to modern drug discovery, enabling the design of novel molecules and the optimization of lead compounds. This compound can serve as a scaffold or a fragment in these computational strategies.

De Novo Drug Design:

De novo drug design algorithms aim to construct novel molecules with desired properties from the ground up. nih.gov A fragment-based approach could utilize a scaffold like beta-alanine (B559535) or even the entire this compound molecule as a starting point. nih.govarxiv.org These programs can then "grow" new chemical functionalities onto the scaffold to improve binding affinity and selectivity for a specific biological target. The 2-chlorobenzoyl group provides both steric bulk and specific electronic properties that can be exploited in designing interactions with a protein's active site.

Lead Optimization:

If this compound or a similar compound were identified as a "hit" in a screening campaign, computational methods would be vital for its optimization into a "lead" compound. Quantitative Structure-Activity Relationship (QSAR) studies on a series of N-acyl-beta-alanine analogs could be performed to build predictive models that correlate chemical structure with biological activity. nih.gov These models can then guide the synthesis of new derivatives with improved potency and pharmacokinetic profiles. For example, molecular docking simulations could be used to visualize the binding mode of this compound within a target protein, and modifications to the chlorobenzoyl ring or the beta-alanine backbone could be suggested to enhance key interactions. scielo.org.mx

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of N-(2-chlorobenzoyl)-beta-alanine, enabling its separation from impurities and other components within a mixture. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purity assessment and quantitative analysis of this compound and related compounds. This method offers high resolution and sensitivity, making it suitable for separating complex mixtures.

Methodologies often involve reversed-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For instance, the separation of beta-alanine (B559535) derivatives can be achieved using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com The use of a gradient elution, where the mobile phase composition is changed over time, can optimize the separation of compounds with varying polarities.

For quantitative analysis, a detector, typically a UV detector or a mass spectrometer, is used to measure the concentration of the analyte as it elutes from the column. The purity of related compounds, such as N-(4-Aminobenzoyl)-β-alanine and N-(4-Nitrobenzoyl)-β-alanine, has been determined to be ≥98.0% using HPLC coupled with titration analysis. vwr.comvwr.com In the analysis of similar compounds like Chlorzoxazone, RP-HPLC has been employed to identify and quantify related substances, demonstrating the technique's utility in quality control. researchgate.net

A reproducible and high-throughput HPLC-MS method has been developed to separate and quantify isomers like sarcosine (B1681465) from α- and β-alanine in biological samples, highlighting the specificity and sensitivity achievable with this technique. nih.gov The limit of quantitation can be as low as 5 ng/mL for related analytes in serum and urine. nih.gov Furthermore, hydrophilic interaction liquid chromatography (HILIC), a variant of HPLC, is particularly effective for separating highly polar compounds like beta-alanine and its derivatives. nih.govnih.govmdpi.com

Table 1: HPLC Methods for the Analysis of Beta-Alanine Derivatives

| Analyte | HPLC Mode | Column | Mobile Phase | Detector | Application |

| This compound derivatives | Reversed-Phase | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS | Analysis and impurity separation sielc.comsielc.com |

| Beta-alanine | HILIC | Atlantis HILIC silica (B1680970) (4.6 x 150 mm, 3 μm) | A: 0.65 mM ammonium (B1175870) acetate (B1210297) in water/acetonitrile (25:75), B: 4.55 mM ammonium acetate in water/acetonitrile (70:30) | UV, MS/MS | Quantification and stability assessment nih.gov |

| Sarcosine, α- and β-alanine | Reversed-Phase | Not specified | Not specified | MS | Separation and quantification in serum and urine nih.gov |

| N-(4-Aminobenzoyl)-β-alanine | Not specified | Not specified | Not specified | Not specified | Purity assessment (>98.0%) vwr.com |

| N-(4-Nitrobenzoyl)-β-alanine | Not specified | Not specified | Not specified | Not specified | Purity assessment (>98.0%) vwr.com |

| Chlorzoxazone and related substances | Reversed-Phase | Not specified | Not specified | Not specified | Quantification in pharmaceutical formulations researchgate.net |

Gas Chromatography (GC) is another valuable technique for the analysis of this compound, particularly for trace analysis and the analysis of volatile derivatives. For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis.

The National Institute of Standards and Technology (NIST) provides GC data for ester derivatives of this compound, such as the hexyl and heptyl esters. nist.govnist.gov This indicates that derivatization to form esters is a viable strategy for GC analysis of this compound. The derivatized compound is then introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

GC coupled with a mass spectrometer (GC-MS) is a powerful combination for both qualitative and quantitative analysis. The GC separates the components of the mixture, and the MS provides mass spectral data for each component, allowing for identification and quantification. This is particularly useful for identifying trace-level impurities. A workflow integrating GC-MS and LC-MS/MS has been demonstrated for the identification of related compounds like N-methylalanine, showcasing the complementary nature of these techniques. researchgate.net

Table 2: GC Amenability of this compound Derivatives

| Compound | Formula | Molecular Weight ( g/mol ) | Analysis Method |

| β-Alanine, N-(2-chlorobenzoyl)-, hexyl ester | C16H22ClNO3 | 311.804 | Gas Chromatography, Mass Spectrometry nist.gov |

| β-Alanine, N-(2-chlorobenzoyl)-, heptyl ester | C17H24ClNO3 | 325.830 | Gas Chromatography, Mass Spectrometry nist.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. It provides information about the molecular weight of the compound and its fragmentation pattern, which helps in confirming its structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound or an unknown impurity. For a related compound, N-benzyloxycarbonyl-beta-alanine, the exact mass was determined to be 223.08445790 Da using HRMS. nih.gov This level of precision allows for the unambiguous determination of the molecular formula. For N-(4-chlorobenzoyl)-β-alanine, mass spectral data has been obtained using a Q Exactive Plus Orbitrap instrument, which is a high-resolution mass spectrometer. mzcloud.org

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the structure of a compound by analyzing its fragmentation patterns. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information that can be used to identify the compound.

The fragmentation pathways of related beta-alanine derivatives have been studied to understand how these molecules break apart in the mass spectrometer. For instance, the fragmentation of N,N-difructosyl-β-alanine has been investigated under negative ionization mode. researchgate.net In the analysis of other complex molecules, MS/MS has been used to identify characteristic fragment ions that serve as a fingerprint for a particular chemical scaffold. researchgate.netmdpi.com

Table 3: Mass Spectrometry Data for Related Beta-Alanine Compounds

| Compound | Ionization Method | Mass Analyzer | Key Findings |

| N-(4-Chlorobenzoyl)-β-alanine | ESI | Q Exactive Plus Orbitrap | High-resolution mass spectral data available mzcloud.org |

| N-Benzyloxycarbonyl-beta-alanine | Not specified | Not specified | Exact Mass: 223.08445790 Da nih.gov |

| β-N-methylamino-L-alanine (BMAA) and isomers | HILIC-MS/MS | Not specified | Optimized chromatographic separation and selective quantification nih.govmdpi.com |

| N,N-difructosyl-β-alanine | Negative Ionization | Not specified | Proposed MS/MS fragmentation pathway researchgate.net |

Spectroscopic Characterization (Technique-focused, not property data)

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in this compound. These methods are non-destructive and provide a fingerprint of the molecule.

The characterization of new chemical entities, such as 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine, routinely employs a combination of spectroscopic techniques including ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, alongside X-ray diffraction. eurjchem.com For N-benzyloxycarbonyl-beta-alanine, Infrared (IR) and Raman spectroscopy have been utilized to characterize its vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would be fundamental in confirming the structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the C=O (carbonyl) of the amide and carboxylic acid, the N-H bond of the amide, and the C-Cl bond on the aromatic ring.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy and can be particularly useful for identifying vibrations of non-polar bonds.

While specific spectroscopic data for this compound is not detailed in the search results, the application of these standard techniques is a routine and essential part of its chemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are indispensable for a comprehensive structural assignment.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of this compound, the chemical shift, integration, and multiplicity of the proton signals provide a fingerprint of the molecule's structure. The aromatic protons of the 2-chlorobenzoyl group are expected to appear in the downfield region of the spectrum, typically between 7.3 and 7.8 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the chlorine atom and the carbonyl group. The substitution pattern on the benzene (B151609) ring will lead to a complex splitting pattern for these protons.

The protons of the beta-alanine backbone will resonate at higher field. The two methylene (B1212753) groups (-CH₂-) adjacent to the amide nitrogen and the carboxylic acid group are diastereotopic and are expected to exhibit distinct chemical shifts and coupling patterns. The -CH₂- group alpha to the carboxylic acid is anticipated to appear as a triplet around 2.6 ppm, while the -CH₂- group adjacent to the amide nitrogen is expected to resonate as a triplet around 3.6 ppm. The amide proton (N-H) typically appears as a broad singlet or a triplet, depending on the solvent and concentration, in the region of 8.0-8.5 ppm. The acidic proton of the carboxylic acid group is often broad and may exchange with residual water in the solvent, making its observation variable, but it is generally found at a very downfield position (>10 ppm).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic H | 7.3 - 7.8 | Multiplet | - |

| Amide N-H | 8.0 - 8.5 | Triplet | ~ 5-6 |

| -CH₂- (adjacent to NH) | ~ 3.6 | Triplet | ~ 6-7 |

| -CH₂- (adjacent to COOH) | ~ 2.6 | Triplet | ~ 6-7 |

| Carboxylic Acid O-H | > 10 | Broad Singlet | - |

¹³C NMR Spectroscopy

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of this compound. The carbonyl carbons of the amide and carboxylic acid functional groups are expected to be the most downfield signals, typically appearing in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 125-140 ppm, with the carbon atom bonded to the chlorine atom (C-Cl) exhibiting a characteristic chemical shift. The methylene carbons of the beta-alanine moiety will be found at higher field, with the carbon adjacent to the carboxylic acid appearing around 34 ppm and the carbon next to the amide nitrogen at approximately 38 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Amide) | ~ 167 |

| C=O (Carboxylic Acid) | ~ 174 |

| Aromatic C-Cl | ~ 130 |

| Aromatic C-H | 127 - 132 |

| Aromatic C (quaternary) | ~ 138 |

| -CH₂- (adjacent to NH) | ~ 38 |

| -CH₂- (adjacent to COOH) | ~ 34 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a characteristic pattern of absorption bands corresponding to specific bond types and functional groups.

For this compound, the IR spectrum will be dominated by characteristic absorption bands that confirm the presence of its key functional moieties. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which often overlaps with the N-H stretching vibration of the secondary amide, typically seen around 3300 cm⁻¹.

The carbonyl (C=O) stretching vibrations will give rise to two distinct and strong absorption bands. The amide C=O stretch (Amide I band) is expected to appear around 1640-1680 cm⁻¹, while the carboxylic acid C=O stretch will be observed at a higher frequency, typically in the range of 1700-1730 cm⁻¹. The presence of these two distinct carbonyl absorptions is a strong indicator of the compound's structure.

Furthermore, the N-H bending vibration of the amide (Amide II band) is expected to cause a significant absorption in the region of 1520-1570 cm⁻¹. The aromatic C=C stretching vibrations will produce a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration of the chlorobenzoyl group will be observed in the fingerprint region, typically between 700 and 800 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| N-H Stretch | Amide | ~ 3300 | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1730 | Strong |

| C=O Stretch (Amide I) | Amide | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | 1520 - 1570 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Sharp |

| C-Cl Stretch | Aryl Halide | 700 - 800 | Medium-Strong |

Preclinical Pharmacokinetic Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) Evaluation

No data available in the public domain.

No data available in the public domain.

No data available in the public domain.

No data available in the public domain.

Pharmacokinetic Modeling and Simulation

No data available in the public domain.

Prediction of In Vivo Exposure and Target Site Concentration

The prediction of in vivo exposure and concentration at the target site for a new chemical entity, such as N-(2-chlorobenzoyl)-beta-alanine, is a critical step in preclinical development. This process relies on a combination of in vitro data, preclinical pharmacokinetic (PK) studies in animals, and mathematical modeling to forecast the compound's behavior in a biological system. These predictions are essential for estimating therapeutic windows and designing first-in-human studies. The primary methodologies employed include in vitro to in vivo extrapolation (IVIVE), allometric scaling, and physiologically based pharmacokinetic (PBPK) modeling.

In Vitro to In Vivo Extrapolation (IVIVE)

In vitro to in vivo extrapolation (IVIVE) is a foundational method used to predict human pharmacokinetics from in vitro data. wikipedia.orgwuxiapptec.com This approach helps to bridge the gap between early-stage laboratory experiments and in vivo outcomes, reducing the reliance on extensive animal testing and providing early insights into a compound's potential. scitovation.comyoutube.com The process typically involves determining key metabolic and transport parameters in human-derived in vitro systems, such as liver microsomes or hepatocytes, and then incorporating these into models to predict in vivo clearance. nih.govresearchgate.net

For a compound like this compound, the initial step would involve incubating the compound with human liver microsomes to determine its intrinsic clearance (CLint). This in vitro metabolic rate can then be scaled to predict hepatic clearance (CLh) in vivo.

Table 1: Illustrative In Vitro Data for IVIVE of this compound

| Parameter | Value | System | Purpose |

| Intrinsic Clearance (CLint) | Hypothetical Value (e.g., 50 µL/min/mg protein) | Human Liver Microsomes | To measure the intrinsic metabolic rate of the compound. |

| Microsomal Protein per gram of Liver | Standard Value (e.g., 45 mg/g) | - | Scaling factor for in vitro to whole organ clearance. |

| Liver Weight | Standard Value (e.g., 1500 g) | - | Scaling factor for whole organ clearance to whole body clearance. |

| Hepatic Blood Flow | Standard Value (e.g., 20 mL/min/kg) | - | Physiological parameter for the well-stirred model of hepatic clearance. |

These in vitro derived parameters are then integrated into pharmacokinetic models, such as the well-stirred model, to predict human hepatic clearance. The accuracy of these predictions can be influenced by factors like plasma protein binding and the specific metabolic pathways involved. researchgate.net

Allometric Scaling

Allometric scaling is an empirical method used to predict human pharmacokinetic parameters from data obtained in multiple animal species. nih.govnih.gov This technique is based on the principle that many physiological and pharmacokinetic processes scale in a predictable manner with body weight across species. researchgate.netallucent.com Key parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2) are often extrapolated from preclinical species (e.g., mouse, rat, dog) to humans. nih.govyoutube.com

The general allometric equation is:

Y = aW^b

Where Y is the pharmacokinetic parameter of interest, W is the body weight, 'a' is the allometric coefficient, and 'b' is the allometric exponent. nih.gov

Table 2: Illustrative Allometric Scaling Data for this compound

| Species | Body Weight (kg) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |

| Mouse | 0.02 | Hypothetical Value | Hypothetical Value |

| Rat | 0.25 | Hypothetical Value | Hypothetical Value |

| Dog | 10 | Hypothetical Value | Hypothetical Value |

| Human | 70 | Predicted Value | Predicted Value |

By plotting the logarithm of the pharmacokinetic parameter against the logarithm of body weight for at least three preclinical species, the allometric exponent 'b' can be determined from the slope of the line. This relationship is then used to predict the corresponding parameter in humans. nih.gov While a powerful tool, the accuracy of allometric scaling can be limited by interspecies differences in drug metabolism and transport. researchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling represents the most sophisticated approach for predicting in vivo exposure and target site concentration. nih.govyoutube.com PBPK models are mathematical representations of the body, composed of interconnected compartments that represent real organs and tissues. nih.govyoutube.com These models integrate physicochemical properties of the drug, in vitro data, and physiological information to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.govyoutube.com

A key advantage of PBPK modeling is its ability to predict drug concentrations not only in the plasma but also in specific tissues, which is crucial for understanding target site concentration. nih.govyoutube.com This is particularly relevant for assessing the potential efficacy and toxicity of a compound. nih.gov

For this compound, a PBPK model would be constructed by incorporating data such as:

Compound-specific parameters: molecular weight, pKa, logP, solubility, and in vitro metabolic and transport data.

System-specific parameters: organ volumes, blood flow rates, and tissue composition for the species of interest.

Table 3: Illustrative Input Parameters for a PBPK Model of this compound

| Parameter Category | Parameter | Illustrative Value/Source |

| Physicochemical | Molecular Weight | Calculated |

| logP | Measured/Predicted | |

| pKa | Measured/Predicted | |

| Aqueous Solubility | Measured | |

| In Vitro ADME | Intrinsic Clearance (CLint) | From human liver microsomes |

| Plasma Protein Binding | Measured | |

| Blood-to-Plasma Ratio | Measured | |

| Permeability (e.g., Caco-2) | Measured | |

| Physiological | Organ Volumes | Literature data for species |

| Blood Flow Rates | Literature data for species | |

| Tissue Composition | Literature data for species |

By integrating these parameters, the PBPK model can simulate the concentration-time profiles of this compound in various organs and tissues, providing a prediction of its concentration at the intended site of action. youtube.com These models can also be used to explore the impact of different dosing regimens and to extrapolate pharmacokinetics across different populations, such as from healthy volunteers to patient groups. nih.gov

Enzymatic Interactions and Biotransformation Pathways

Stability and Degradation by Biological Enzymes